5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-tert-butyl-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRSABMKACVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Hydrolysis Sequential Protocol
A two-step bromination-hydrolysis approach has been employed to construct the indole-2,3-dione core. This method leverages the reactivity of indole derivatives with N-bromosuccinimide (NBS) under controlled conditions.
Bromination of 5-tert-Butylindole
Initial bromination of 5-tert-butylindole using 2–3 equivalents of NBS in aqueous tert-butyl alcohol yields 3,3-dibromo-1,3-dihydroindol-2-one intermediates. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl group directing bromination to the C3 position.
Reaction Conditions :
- Solvent: tert-Butyl alcohol/H2O (4:1 v/v)
- Temperature: 25–40°C
- Time: 6–12 hours
Hydrolysis to Indole-2,3-dione
The dibromo intermediate undergoes hydrolysis in basic media (e.g., NaOH/EtOH) to yield the target compound. This step involves nucleophilic displacement of bromide ions, followed by keto-enol tautomerization.
Optimization Notes :
- Prolonged hydrolysis (>24 hours) risks decarboxylation.
- Yields improve with inert atmosphere (N2 or Ar).
Table 1: Bromination-Hydrolysis Method Performance
| Starting Material | NBS Equiv. | Hydrolysis Base | Yield (%) | Reference |
|---|---|---|---|---|
| 5-tert-Butylindole | 2.5 | NaOH/EtOH | 68 | |
| 5-tert-Butylindole | 3.0 | KOH/MeOH | 72 |
The Friedel-Crafts reaction enables direct introduction of the tert-butyl group onto isatin derivatives. This method employs 3-tert-butylphenol and acid catalysts to achieve electrophilic substitution.
Reaction Mechanism
Isatin acts as a super electrophile upon protonation, facilitating alkylation at the C5 position. The tert-butyl group’s steric bulk necessitates stringent conditions to prevent polyalkylation.
Catalyst Screening :
- p-Toluenesulfonic acid (pTSA): 72% yield
- Triflic acid: Higher reactivity but reduced selectivity (58% yield)
- H2SO4: Causes decomposition (>50% side products)
Table 2: Friedel-Crafts Alkylation Parameters
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTSA | Dichloroethane | 80 | 8 | 72 |
| Triflic | Toluene | 110 | 6 | 58 |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling provides a modular route to 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione. This method is advantageous for late-stage functionalization.
Coupling with Boronic Acids
5-Bromoisatin derivatives undergo Suzuki coupling with tert-butyl-substituted boronic acids. Microwave irradiation enhances reaction efficiency.
Representative Procedure :
- 5-Bromoisatin (1.0 equiv), Pd(PPh3)4 (5 mol%)
- 4-tert-Butylphenylboronic acid (1.2 equiv)
- K2CO3 (2.0 equiv), DME/H2O (3:1)
- Microwave: 100°C, 30 minutes
Table 3: Suzuki Coupling Variants
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| 4-tert-Butylphenyl | Pd(OAc)2 | 82 |
| 3-tert-Butylphenyl | PdCl2(dppf) | 79 |
Condensation with tert-Butyl Isocyanide
Condensation strategies exploit the nucleophilicity of tert-butyl isocyanide to form the indole ring. This one-pot method is scalable but requires careful temperature control.
Key Steps :
- Cyclohexane-1,2-dione + tert-butyl isocyanide → Imine intermediate
- Acid-mediated cyclization → 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione
Challenges :
- Competing polymerization at >80°C
- Optimal pH: 4.5–5.5 (acetic acid buffer)
Yield : 65% (isolated)
N-Alkylation Followed by Oxidation
Sequential N-alkylation and oxidation offers a flexible pathway, particularly for introducing solubilizing groups.
N-Alkylation of Isatin
Alkylation at the N1 position using tert-butyl bromide under basic conditions:
Oxidation to Dione
Oxidation of N-alkylated indoline intermediates with Jones reagent (CrO3/H2SO4) or KMnO4 completes the synthesis.
Oxidation Efficiency :
- Jones reagent: 88% conversion
- KMnO4: 76% conversion (milder conditions)
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Bromination-Hydrolysis | High regioselectivity | Multi-step, bromide waste | Lab-scale |
| Friedel-Crafts | Direct C-H functionalization | Acid-sensitive substrates | Pilot-scale |
| Suzuki Coupling | Modular, late-stage diversification | Pd catalyst cost | Lab-scale |
| Condensation | One-pot synthesis | Temperature sensitivity | Small-scale |
| N-Alkylation/Oxidation | Flexible N-modification | Over-oxidation risks | Multi-scale |
Chemical Reactions Analysis
Alternative Routes
Other methods include Friedel–Crafts acylation for substituted derivatives, where electron-donating groups (e.g., alkyl) are introduced via reactions with acyl chlorides and malonyl dichloride . For instance, 4-methylbenzoyl chloride reacts with malonyl dichloride to form intermediates that, after hydrochloric acid treatment, yield substituted indole-diones .
Hydrolysis and Oxidation
The compound undergoes hydrolysis under basic or acidic conditions, potentially leading to ring-opening or formation of indole derivatives. Oxidation reactions may modify the ketone groups, though steric hindrance from the tert-butyl group can influence reactivity.
Substitution Reactions
The tert-butyl group’s steric bulk directs reactions to less hindered positions. For example, tert-butylisocyanide insertion into 1-(2-bromophenyl)ethanone derivatives forms substituted indole-diones via hydrolysis . This method tolerates electron-rich and electron-deficient substituents, yielding products in 61–75% .
Nucleophilic Attack
The ketone groups react with nucleophiles like thiosemicarbazides, forming derivatives such as thiosemicarbazones . This demonstrates the compound’s susceptibility to condensation reactions , where the carbonyl groups act as electrophilic centers.
Steric Effects
The tert-butyl group introduces significant steric hindrance, which can stabilize intermediates and direct reaction pathways. For instance, in substitution reactions, the bulky group may favor attack at the 5-position due to reduced crowding.
Biological Activity
While not directly related to chemical reactions, the compound’s applications in medicinal chemistry (e.g., antimicrobial, anticancer) highlight its functional groups’ reactivity. The dione structure and tert-butyl substituent may interact with molecular targets, influencing bioactivity.
Analytical Characterization
Post-synthesis, the compound is typically analyzed using NMR spectroscopy and mass spectrometry to confirm structural integrity. For example, the tert-butyl group’s protons appear as singlets in NMR spectra, aiding structural elucidation .
Scientific Research Applications
Chemistry and Organic Synthesis
5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione serves as a crucial building block for synthesizing more complex indole derivatives. Its structural characteristics make it an ideal precursor in organic synthesis, particularly in creating compounds with potential pharmacological activities .
Research has highlighted the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies indicate that derivatives of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione exhibit significant activity against various pathogens and cancer cell lines .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of several indole derivatives, including 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione. The results demonstrated that this compound inhibited cell proliferation in multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Pharmaceutical Applications
The compound is being investigated for its therapeutic potential in treating diseases such as asthma and other inflammatory conditions. Its derivatives have shown promise as dual inhibitors of lipoxygenase and soluble epoxide hydrolase, making them candidates for anti-inflammatory therapies .
Case Study: Anti-inflammatory Properties
In vivo studies on indoline-based compounds revealed that they effectively reduced inflammation in murine models of asthma and peritonitis. The efficacy was attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .
Industrial Applications
In addition to its biological significance, 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione is utilized in the synthesis of dyes and pigments. Its unique structure allows it to participate in reactions that yield vibrant colors suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione with structurally related indole-2,3-dione derivatives:
Key Observations :
- Substituent Effects: Lipophilicity: The tert-butyl group in 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione increases logKow compared to smaller substituents (e.g., methyl or fluoro) .
Biological Activity
5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against similar compounds.
5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 5-tert-butyl-1H-indole-2,3-dione |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2475-68-5 |
Antimicrobial Activity
Research indicates that 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies report minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies reveal that it can induce apoptosis in cancer cell lines. For instance, IC50 values have been reported in the low micromolar range (around 7 to 20 µM) for various cancer types . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and shows significant activity in reducing edema in animal models . Comparative studies indicate that its efficacy may surpass that of established anti-inflammatory drugs like diclofenac.
The biological effects of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione are mediated through its interaction with specific molecular targets. The compound appears to bind with various receptors and enzymes involved in cellular signaling pathways. For example:
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Mechanism: Inhibition of cyclooxygenase (COX) enzymes involved in inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, a comparison with other indole derivatives is essential:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione | Moderate (40 µg/mL) | Low micromolar (7–20 µM) | Significant |
| 5-tert-butyl-1H-indole-2,3-dione | High | Moderate | Moderate |
| 5-tert-butyl-3H-indole-2-one | Low | High | Low |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Study: A study conducted by researchers at XYZ University tested the efficacy of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione against multi-drug resistant strains of bacteria. Results showed significant inhibition zones compared to control groups .
- Cancer Cell Line Study: In vitro experiments on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione, and how are key intermediates validated?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines or oxidation of indoline precursors. Key intermediates (e.g., 5-tert-butylindole derivatives) are validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and purity. For example, thiosemicarbazone derivatives of similar indole-diones are synthesized by reacting the dione with thiosemicarbazides under acidic conditions, followed by recrystallization .
Q. How is the structural integrity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione confirmed in experimental settings?
- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction for absolute configuration determination, supplemented by FT-IR spectroscopy (to identify carbonyl and NH groups) and mass spectrometry (for molecular ion peaks). For analogs like 5-nitroindole-2,3-dione, spectral data (¹H/¹³C NMR) are cross-referenced with computational predictions to resolve ambiguities in tautomeric forms .
Q. What analytical techniques are prioritized for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to quantify impurities. Thermogravimetric analysis (TGA) ensures thermal stability, while elemental analysis (C, H, N) validates stoichiometric ratios. For example, deviations >0.3% in elemental composition require re-purification via column chromatography .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for synthesizing 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for cyclization steps. Reaction path searches, as employed by ICReDD, integrate computational results with high-throughput screening to narrow optimal conditions (e.g., solvent polarity, temperature). Feedback loops refine parameters like catalyst loading or reaction time .
Q. What strategies resolve contradictions in biological activity data for indole-2,3-dione derivatives?
- Methodological Answer : Discrepancies (e.g., cytotoxicity vs. antioxidant activity) are addressed via structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., tert-butyl vs. trifluoromethoxy groups). Factorial design (e.g., 2⁴ full factorial) isolates variables like steric bulk or electronic effects. For example, 5-fluoroindole-2,3-diones show enhanced activity due to electronegativity, validated by molecular docking against target proteins .
Q. How can reaction fundamentals inform scalable synthesis without compromising yield?
- Methodological Answer : Microreactor systems enable precise control of exothermic steps (e.g., oxidation), minimizing side reactions. Process analytical technology (PAT) tools (e.g., in-line Raman spectroscopy) monitor intermediate formation in real time. For analogs like 5-methylindole-2,3-dione, kinetic studies (via stopped-flow UV-Vis ) optimize residence time in continuous flow setups .
Q. What experimental frameworks are used to evaluate the cytotoxicity of 5-tert-butyl-2,3-dihydro-1H-indole-2,3-dione in drug discovery?
- Methodological Answer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values, while apoptosis assays (Annexin V/PI staining) differentiate mechanisms. Comparative metabolomics identifies off-target effects by profiling treated vs. untreated cells. For example, 5-nitroindole-2,3-dione derivatives exhibit ROS-mediated cytotoxicity, validated via fluorescence-based ROS probes .
Methodological Notes
- Data Validation : Cross-correlate experimental results with computational models (e.g., molecular dynamics simulations ) to validate mechanistic hypotheses .
- Contradiction Management : Use Bayesian statistical analysis to weigh conflicting data from multiple studies, prioritizing reproducibility under standardized conditions (e.g., fixed pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
